2-Acetyl-5-nitrothiophene O-methyl oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-5-nitrothiophene O-methyl oxime is an organic compound with the molecular formula C7H8N2O3S and a molecular weight of 200.21 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features both acetyl and nitro functional groups, as well as an O-methyl oxime moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-nitrothiophene O-methyl oxime typically involves the following steps:
Nitration of Thiophene: Thiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitrothiophene.
Acetylation: The 5-nitrothiophene is then acetylated using acetic anhydride in the presence of a catalyst such as aluminum chloride to produce 2-acetyl-5-nitrothiophene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-nitrothiophene O-methyl oxime can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: 2-Acetyl-5-aminothiophene O-methyl oxime.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of this compound.
Scientific Research Applications
2-Acetyl-5-nitrothiophene O-methyl oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Acetyl-5-nitrothiophene O-methyl oxime depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the oxime moiety may form hydrogen bonds with target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-nitrothiophene: Lacks the O-methyl oxime group, making it less versatile in certain chemical reactions.
5-Nitrothiophene-2-carbaldehyde O-methyl oxime: Similar structure but with an aldehyde group instead of an acetyl group.
2-Acetylthiophene O-methyl oxime:
Uniqueness
2-Acetyl-5-nitrothiophene O-methyl oxime is unique due to the presence of both nitro and O-methyl oxime groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
114774-06-0 |
---|---|
Molecular Formula |
C7H8N2O3S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
(Z)-N-methoxy-1-(5-nitrothiophen-2-yl)ethanimine |
InChI |
InChI=1S/C7H8N2O3S/c1-5(8-12-2)6-3-4-7(13-6)9(10)11/h3-4H,1-2H3/b8-5- |
InChI Key |
RBEVERZOQIGERD-YVMONPNESA-N |
SMILES |
CC(=NOC)C1=CC=C(S1)[N+](=O)[O-] |
Isomeric SMILES |
C/C(=N/OC)/C1=CC=C(S1)[N+](=O)[O-] |
Canonical SMILES |
CC(=NOC)C1=CC=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.